(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate
Description
Properties
IUPAC Name |
(2-methylindazol-5-yl)methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11N3.C2H2O4/c2*1-12-6-8-4-7(5-10)2-3-9(8)11-12;3-1(4)2(5)6/h2*2-4,6H,5,10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVUUKVAZXHVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)CN.CN1C=C2C=C(C=CC2=N1)CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2H-indazol-5-yl)methanamine hemioxalate typically involves the reaction of 2-methyl-2H-indazole with formaldehyde and subsequent treatment with oxalic acid to form the hemioxalate salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions typically occur under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of indazole, which can be further utilized in pharmaceutical research .
Scientific Research Applications
(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is utilized in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methyl-2H-indazol-5-yl)methanamine hemioxalate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The table below highlights key differences between the target compound and its analogues:
Physicochemical and Functional Differences
Salt Forms :
- Hemioxalate (target) vs. hydrochloride salts (e.g., (1H-Indazol-5-yl)methanamine hydrochloride): Hemioxalate may offer lower aqueous solubility than hydrochloride but improved thermal stability due to stronger ionic interactions .
Methanamine vs. Thiourea: The primary amine in the target compound provides a protonatable site (pKa ~9–10), whereas thiourea derivatives exhibit weaker basicity but stronger hydrogen-bond acceptor capacity .
Heterocyclic Cores :
- Indazole vs. Benzimidazole : Indazole’s adjacent nitrogen atoms create a less basic environment compared to benzimidazole, affecting solubility and target binding in biological systems .
Biological Activity
(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate, with the CAS number 2055841-17-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O4 |
| Molecular Weight | 224.22 g/mol |
| Structure | Chemical Structure |
Research indicates that this compound may exhibit its biological activity through various mechanisms, including:
- Inhibition of Protein Kinases : The compound has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to reduced cell proliferation, making it a candidate for cancer treatment .
- Modulation of Enzyme Activity : It may interact with enzymes involved in neurotransmitter regulation, potentially impacting conditions such as depression or anxiety by modulating neurotransmitter levels in the brain .
Anticancer Properties
A study explored the effects of this compound on various cancer cell lines. The results demonstrated:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15.3 | Significant growth inhibition |
| MCF-7 | 12.8 | Induced apoptosis |
| A549 | 18.7 | Cell cycle arrest |
These findings suggest that the compound may have selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.
Neuroprotective Effects
In another study examining neuroprotective properties, this compound was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This effect was attributed to its ability to enhance the expression of antioxidant enzymes.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other indazole derivatives:
| Compound | Biological Activity |
|---|---|
| (1H-Indazole) | Moderate anti-inflammatory effects |
| (Indazolyl) derivatives | Varying anticancer properties |
| (2-Methylindazole) | Reported neuroprotective effects |
Q & A
Q. How can researchers align mechanistic studies of this compound with broader scientific paradigms?
- Methodological Answer : Ground hypotheses in:
- Chemical Reactivity : Frontier molecular orbital (FMO) theory to predict reaction sites.
- Biological Systems : Systems biology frameworks to map interactions within metabolic networks. Validate through iterative hypothesis testing and Bayesian inference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
